molecular formula C8H10BrCl2N B3020114 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride CAS No. 1423025-45-9

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B3020114
CAS No.: 1423025-45-9
M. Wt: 270.98
InChI Key: PXDTVVAKCHQPID-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H10BrCl2N. It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of phenylethylamine derivatives. One common method includes the reaction of 2-bromo-5-chlorobenzaldehyde with nitromethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The compound is typically produced in high purity forms (99% and above) and can be packaged in various quantities, including bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride
  • 2-(2-Bromo-3-chlorophenyl)ethan-1-amine hydrochloride
  • 2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDTVVAKCHQPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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